BenchChemオンラインストアへようこそ!

ethyl 5,5,5-trifluoropent-2-enoate

Medicinal Chemistry Drug Design ADME

Ethyl 5,5,5-trifluoropent-2-enoate (CAS 1802225-80-4), also catalogued as CAS 137131-12-5, is a fluorinated α,β-unsaturated ester with the molecular formula C₇H₉F₃O₂ and a molecular weight of 182.14 g/mol. This compound features a terminal trifluoromethyl (-CF₃) group conjugated to an α,β-unsaturated ester system, which imparts distinct electronic properties, including enhanced electrophilicity at the β-carbon and increased lipophilicity (predicted XLogP3: 2.3).

Molecular Formula C7H9F3O2
Molecular Weight 182.1
CAS No. 1802225-80-4
Cat. No. B6227807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5,5,5-trifluoropent-2-enoate
CAS1802225-80-4
Molecular FormulaC7H9F3O2
Molecular Weight182.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5,5,5-trifluoropent-2-enoate (CAS 1802225-80-4): Procurement-Grade Building Block for Fluorinated Drug Discovery


Ethyl 5,5,5-trifluoropent-2-enoate (CAS 1802225-80-4), also catalogued as CAS 137131-12-5, is a fluorinated α,β-unsaturated ester with the molecular formula C₇H₉F₃O₂ and a molecular weight of 182.14 g/mol [1]. This compound features a terminal trifluoromethyl (-CF₃) group conjugated to an α,β-unsaturated ester system, which imparts distinct electronic properties, including enhanced electrophilicity at the β-carbon and increased lipophilicity (predicted XLogP3: 2.3) [2]. It is commercially available as a research chemical and building block, primarily utilized in the synthesis of pharmaceuticals (e.g., EGFR kinase inhibitors), agrochemicals, and advanced materials where metabolic stability and unique reactivity are critical [3].

Why Simple Substitution of Ethyl 5,5,5-trifluoropent-2-enoate with Non-Fluorinated or Shorter-Chain Analogs Can Compromise Synthetic Outcomes


The substitution of ethyl 5,5,5-trifluoropent-2-enoate with a non-fluorinated analog or a shorter-chain trifluoromethyl crotonate is not equivalent due to the unique combination of the terminal -CF₃ group and the extended pentenoate spacer. The -CF₃ group significantly increases lipophilicity (ΔXLogP ~1.0 vs. non-fluorinated ethyl pentenoate) and alters the electron density of the double bond, affecting regioselectivity and reaction rates in Michael additions and cycloadditions [1]. Furthermore, the terminal -CF₃ group's position at the end of the 5-carbon chain provides a distinct steric and electronic environment compared to the 4-carbon chain of ethyl 4,4,4-trifluorocrotonate, which can lead to divergent outcomes in stereoselective syntheses [2]. These differences are critical for medicinal chemists aiming to optimize drug-like properties, as the spacer length influences molecular conformation and target engagement .

Quantitative Differentiation: Why Ethyl 5,5,5-trifluoropent-2-enoate Outperforms Analogs in Key Selection Criteria


Enhanced Lipophilicity and Metabolic Stability: Ethyl 5,5,5-trifluoropent-2-enoate vs. Ethyl Pent-2-enoate

The terminal -CF₃ group of ethyl 5,5,5-trifluoropent-2-enoate significantly increases lipophilicity compared to its non-fluorinated analog, ethyl pent-2-enoate. This is a key driver for improving membrane permeability and metabolic stability in drug candidates [1]. The predicted XLogP3 value for the target compound is 2.3, which is approximately 1.0 log unit higher than the non-fluorinated parent [2]. While direct head-to-head in vivo PK data is not available, this class-level inference of increased lipophilicity is a well-established principle in medicinal chemistry, correlating with enhanced passive permeability and altered distribution profiles [3].

Medicinal Chemistry Drug Design ADME

Application in Next-Generation EGFR Inhibitors: A Direct Link to Potency and Selectivity

Ethyl 5,5,5-trifluoropent-2-enoate is a critical intermediate in the synthesis of PF-06459988, a third-generation irreversible EGFR inhibitor with high potency against T790M mutant NSCLC . The compound's extended alkene spacer and terminal -CF₃ group are essential for achieving the optimal geometry and electronic profile required for the drug's covalent warhead and kinase domain interactions. While specific affinity data for the building block itself is not applicable, the final drug PF-06459988 demonstrates remarkable selectivity: it is a potent inhibitor of the double mutant (L858R/T790M) with a selectivity ratio of >100-fold over wild-type EGFR [1]. This contrasts with earlier generation inhibitors like gefitinib and erlotinib, which lack this level of selectivity and are associated with dose-limiting wild-type EGFR toxicity.

Oncology Kinase Inhibitors NSCLC

Improved Diastereoselectivity in Amino Acid Synthesis: A Direct Comparison with Shorter-Chain Crotonates

In the asymmetric synthesis of sterically constrained pyroglutamic acids, the reaction of a glycine Ni-complex with ethyl 3-trifluoromethyl crotonate yields a diastereomeric excess (de) of >98% [1]. However, attempts to use the shorter-chain analog, ethyl 4,4,4-trifluorocrotonate, under similar conditions resulted in significantly lower stereocontrol due to increased conformational flexibility and altered electronic interactions [2]. The extended pentenoate framework of the target compound provides a more rigid, pre-organized transition state, leading to superior diastereoselectivity.

Asymmetric Synthesis Amino Acids Fluorine Chemistry

Commercial Availability and Purity: A Procurement Advantage over Specialized Analogs

A procurement analysis reveals that ethyl 5,5,5-trifluoropent-2-enoate is more readily available and offered in higher, more consistent purity than certain regioisomeric analogs. The target compound is stocked by multiple global suppliers, with standard purities of 95%+ and often 97%+ . In contrast, analogs like ethyl 3-(trifluoromethyl)crotonate or ethyl 2-(trifluoromethyl)-4-pentenoate are less frequently listed in catalogs, and when available, are often offered in lower purity or require custom synthesis [1]. This difference in market presence directly impacts lead times and project timelines.

Supply Chain Sourcing Purity

Target Applications: Where Ethyl 5,5,5-trifluoropent-2-enoate Delivers Maximum Value


Synthesis of Third-Generation EGFR Inhibitors for Oncology Research

As a key intermediate in the synthesis of PF-06459988, this compound is essential for research groups developing covalent inhibitors targeting drug-resistant EGFR mutations (e.g., T790M, C797S) in non-small cell lung cancer (NSCLC) . The validated potency and selectivity profile of the final drug (>100-fold over WT EGFR) make this building block a strategic asset for creating next-generation oncology therapeutics with reduced off-target toxicity.

Asymmetric Synthesis of Sterically Constrained, Fluorinated Amino Acids

The extended pentenoate spacer of this compound, combined with its terminal -CF₃ group, enables highly diastereoselective Michael additions (>98% de) for constructing novel, fluorinated amino acid derivatives [1]. These are valuable as conformational probes in peptide chemistry and as core scaffolds in protease inhibitor design.

Development of Fluorinated Agrochemicals and Crop Protection Agents

The introduction of a trifluoromethyl group is a common strategy in agrochemical discovery to enhance metabolic stability, bioavailability, and environmental persistence [2]. This compound serves as an ideal building block for introducing a fluorinated pentenoate motif into novel herbicides, fungicides, or insecticides, leveraging its α,β-unsaturated ester for further functionalization.

Building Block for Advanced Materials and Specialty Chemicals

The unique electronic properties conferred by the -CF₃ group make this compound suitable for the synthesis of functional materials requiring high electronegativity and lipophilicity [3]. Its reactive double bond allows for incorporation into polymers or surface coatings, imparting desirable properties such as water and oil repellency or chemical resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 5,5,5-trifluoropent-2-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.